BenchChemオンラインストアへようこそ!

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Neuroscience Nicotinic Acetylcholine Receptors Polypharmacology

Acquire N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine for its unique polypharmacological profile: potent nAChR antagonism (IC50 1.8-15 nM) combined with moderate monoamine transporter inhibition (IC50 100-658 nM). The specific 2,4-dichlorobenzyl and 3-nitrophenyl substitution pattern is critical for activity; generic analogs are not suitable replacements. Validated in vivo (ED50 1.2-15 mg/kg) for smoking cessation studies. Essential for neuroscience labs investigating nicotine dependence and drug-seeking behavior.

Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
CAS No. 1119449-46-5
Cat. No. B1370571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine
CAS1119449-46-5
Molecular FormulaC13H10Cl2N2O2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O2/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(7-11)17(18)19/h1-7,16H,8H2
InChIKeyISZOLSBJININMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorobenzyl)-N-(3-nitrophenyl)amine (CAS 1119449-46-5): Procuring a Specialized Chemical Probe with Polypharmacology Profile


N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine (CAS 1119449-46-5) is a synthetic organic compound belonging to the class of secondary aromatic amines . Characterized by its 2,4-dichlorobenzyl and 3-nitrophenyl substituents (molecular formula C13H10Cl2N2O2, molecular weight 297.14 g/mol) , this compound is primarily utilized as a specialized research tool in neuroscience. Its procurement is driven by its well-documented polypharmacological profile, which includes nanomolar to sub-micromolar activities against multiple monoamine transporters and nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for investigating complex neurotransmitter systems [1].

N-(2,4-Dichlorobenzyl)-N-(3-nitrophenyl)amine: The Unacceptable Risks of Substituting with Unvalidated Structural Analogs


The specific substitution pattern of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine is critical to its unique and quantifiable biological activity [1]. This compound exhibits a distinct polypharmacology profile, including potent antagonism at multiple nAChR subtypes and moderate inhibition of monoamine transporters [1]. Generic substitution with other dichlorobenzyl-phenylamines or compounds sharing only a partial scaffold is not scientifically valid, as even minor structural modifications—such as altering the position of the nitro group (e.g., from 3-nitrophenyl to 2-nitrophenyl) or changing the benzyl substitution pattern—can lead to profound shifts in target engagement, potency, and selectivity . Without explicit, comparative experimental validation for each analog, substituting this specific compound introduces a high risk of experimental failure and data irreproducibility in established assays.

Quantitative Differentiation Guide for N-(2,4-Dichlorobenzyl)-N-(3-nitrophenyl)amine (CAS 1119449-46-5) Procurement


Potent nAChR Antagonism vs. Monoamine Transporter Inhibition: A Key Polypharmacology Profile for Neuroscience Research

While this compound is often categorized as a dopamine transporter (DAT) inhibitor, a critical and quantifiable differentiator is its significantly higher potency as an antagonist at several nicotinic acetylcholine receptor (nAChR) subtypes. This dual- or poly-pharmacology profile, with sub-10 nM potency at nAChRs versus >400 nM potency at monoamine transporters, is a specific and verifiable characteristic that distinguishes it from many typical monoamine transporter inhibitors [1].

Neuroscience Nicotinic Acetylcholine Receptors Polypharmacology

Broad-Spectrum Monoamine Transporter Inhibition Profile in Vitro

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine exhibits a quantifiable, broad-spectrum inhibition profile across the three major human monoamine transporters (DAT, NET, and SERT) in recombinant cell lines. This profile is distinct from compounds that are selective for a single transporter [1].

Monoamine Transporters DAT NET SERT

In Vivo Efficacy in Nicotine Addiction Behavioral Models

A critical differentiator for N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine is the availability of quantifiable in vivo efficacy data in multiple mouse models relevant to nicotine addiction. This in vivo validation provides a stronger justification for its use in translational research compared to in vitro-only probes [1].

Addiction Nicotine Behavioral Pharmacology

High-Value Research and Industrial Applications for N-(2,4-Dichlorobenzyl)-N-(3-nitrophenyl)amine (CAS 1119449-46-5)


Neuroscience Research on Nicotinic-Monoamine Crosstalk in Addiction

This compound is optimally deployed as a research tool to investigate the complex interplay between nicotinic acetylcholine receptors and monoamine transporters in models of nicotine addiction and drug-seeking behavior. Its unique, quantifiable polypharmacology profile—featuring potent nAChR antagonism (IC50 1.8-15 nM) alongside broader monoamine transporter inhibition (IC50 100-658 nM) [1]—makes it particularly suited for studies aiming to dissect these integrated systems, a task for which a selective monoamine transporter inhibitor would be insufficient.

Validated Tool Compound for Preclinical Nicotine Addiction Studies

The compound is a validated research tool for preclinical studies focused on smoking cessation. Its procurement is justified by published in vivo efficacy data demonstrating dose-dependent attenuation of multiple nicotine-induced behaviors in mice (ED50 ranging from 1.2 to 15 mg/kg across tail-flick, locomotor activity, hypothermia, and hotplate assays) [1]. This established in vivo activity provides a strong rationale for its use in exploring the neurobiological underpinnings of nicotine dependence and withdrawal.

Pharmacological Standard for Assay Development and Polypharmacology Studies

Given its well-characterized and reproducible activity across a defined panel of human CNS targets (α3β4, α4β2, α4β4, α1β1γδ nAChRs; DAT, NET, SERT) [1], this compound can serve as a reliable positive control or pharmacological standard in assay development and screening cascades. Its multi-target profile is valuable for calibrating high-throughput screens designed to identify novel compounds with polypharmacological mechanisms of action or for benchmarking the selectivity of new chemical entities against a known polypharmacological agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.